2-(Methylthio)-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile
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Overview
Description
2-(Methylthio)-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a heterocyclic compound that features a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves the reaction of heteroaromatic aminoesters and aminonitriles with 2-(methylthio)-1,4,5,6-tetrahydropyrimidine. This reaction results in the annelation of a pyrimido[1,2-a]pyrimidine moiety in a one-pot process . The reaction conditions often involve heating the starting materials in hexamethylphosphoramide (HMPA) to 150°C or without solvent to 170°C for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent use, and purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2-(Methylthio)-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Methylthio)-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular pathways are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine
- 2-Methylsulfonyl-benzoates
- 2-Methylsulfinyl-phenyl acetates
Uniqueness
2-(Methylthio)-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile is unique due to its quinoline core structure combined with the methylsulfanyl and carbonitrile functional groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-methylsulfanyl-5-oxo-7,8-dihydro-6H-quinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c1-15-11-7(6-12)5-8-9(13-11)3-2-4-10(8)14/h5H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XINVZSLYRJDJCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=C1C#N)C(=O)CCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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